molecular formula C25H23FN2O7 B14943008 Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(4-fluorobenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(4-fluorobenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B14943008
M. Wt: 482.5 g/mol
InChI Key: JTUHIERYDNCCDU-UHFFFAOYSA-N
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Description

Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(4-fluorobenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound that features a combination of benzodioxole, fluorobenzyl, and dihydropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(4-fluorobenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions using fluorobenzyl halides.

    Construction of the Dihydropyridine Ring: This can be synthesized via Hantzsch dihydropyridine synthesis, which involves the condensation of ethyl acetoacetate, an aldehyde, and ammonia or an amine.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and dihydropyridine moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The benzodioxole and fluorobenzyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural features.

    Biological Probes: Used in studying biological pathways and interactions.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Analytical Chemistry: Employed in analytical techniques for detecting and quantifying other substances.

Mechanism of Action

The mechanism of action of Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(4-fluorobenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzyme Binding: The compound may bind to the active site of enzymes, inhibiting their activity.

    Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
  • Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Uniqueness

The unique combination of benzodioxole, fluorobenzyl, and dihydropyridine moieties in Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(4-fluorobenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H23FN2O7

Molecular Weight

482.5 g/mol

IUPAC Name

ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-[(4-fluorophenyl)methylamino]-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C25H23FN2O7/c1-2-33-25(32)18-12-28-24(31)22(23(18)30)17(15-5-8-19-20(9-15)35-13-34-19)10-21(29)27-11-14-3-6-16(26)7-4-14/h3-9,12,17H,2,10-11,13H2,1H3,(H,27,29)(H2,28,30,31)

InChI Key

JTUHIERYDNCCDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC=C(C=C2)F)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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